2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
Description
2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide is an organic compound with the molecular formula C11H12N2O. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a phenyl ring substituted with two methyl groups.
Properties
IUPAC Name |
2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-4-5-10(2)12(8-9)11(3)15-13(16)6-7-14/h4-5,8,11H,6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKANYZXWSQQZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The active hydrogen on the C-2 position can participate in condensation and substitution reactions.
Cyclo Condensation: For example, the cyclo condensation with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can form pyrrole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine. Reaction conditions often involve boiling ethanol and specific temperatures to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives, which are of significant interest due to their biological activities .
Scientific Research Applications
2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide involves its interaction with molecular targets and pathways within biological systems. The cyano and acetamide groups play crucial roles in its reactivity and biological activity. The compound can participate in various biochemical pathways, leading to the formation of biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
- 2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide
- 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide
Uniqueness
2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the cyano and acetamide groups also contributes to its distinct properties compared to other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
